Vildagliptin-d7
Vildagliptin-d7
Vildagliptin-d7 has 7 deuteriums. Vildagliptin-d7 is intended for use as an internal standard for the quantification of vildagliptin by GC- or LC-MS. Vildagliptin is an inhibitor of DPP-4 (IC50 = 3.5-34 nM). It also inhibits DPP-8 and DPP-9 (Ki = 810 and 95 nM, respectively) but not DPP-2 or the related fibroblast activation protein α. Through its effects on DPP-4, it blocks the degradation of several circulating peptides, including incretins (stimulators of insulin secretion) like glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1. Vildagliptin reduces fasting and postprandial glucose levels and decreases inflammatory and oxidative stress in diverse animal models of disease.
Brand Name:
Vulcanchem
CAS No.:
1133208-42-0
VCID:
VC0163360
InChI:
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i1D2,2D2,3D2,14D
SMILES:
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N
Molecular Formula:
C17H18D7N3O2
Molecular Weight:
310.4
Vildagliptin-d7
CAS No.: 1133208-42-0
Cat. No.: VC0163360
Molecular Formula: C17H18D7N3O2
Molecular Weight: 310.4
* For research use only. Not for human or veterinary use.
Specification
| Description | Vildagliptin-d7 has 7 deuteriums. Vildagliptin-d7 is intended for use as an internal standard for the quantification of vildagliptin by GC- or LC-MS. Vildagliptin is an inhibitor of DPP-4 (IC50 = 3.5-34 nM). It also inhibits DPP-8 and DPP-9 (Ki = 810 and 95 nM, respectively) but not DPP-2 or the related fibroblast activation protein α. Through its effects on DPP-4, it blocks the degradation of several circulating peptides, including incretins (stimulators of insulin secretion) like glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1. Vildagliptin reduces fasting and postprandial glucose levels and decreases inflammatory and oxidative stress in diverse animal models of disease. |
|---|---|
| CAS No. | 1133208-42-0 |
| Molecular Formula | C17H18D7N3O2 |
| Molecular Weight | 310.4 |
| IUPAC Name | (2S)-2,3,3,4,4,5,5-heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile |
| Standard InChI | InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i1D2,2D2,3D2,14D |
| Standard InChI Key | SYOKIDBDQMKNDQ-IUSGACIYSA-N |
| SMILES | C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |
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